1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole is classified as a heterocyclic organic compound. It falls under the category of benzimidazoles, which are known for their potential therapeutic properties including antimicrobial and anticancer activities. Its structural features contribute to its reactivity and applications in both research and industry.
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole can be accomplished through several methods. A common synthetic route involves the following steps:
On an industrial scale, continuous flow reactors may be employed to maintain precise control over reaction conditions, enhancing yield and purity. Automated systems are commonly used to monitor and control parameters such as temperature and pressure during synthesis .
The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole features:
This structure contributes to its unique chemical properties and biological activities .
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole can participate in various chemical reactions:
The mechanism of action for 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole involves interactions with various biological targets:
Benzimidazole derivatives typically interact with enzymes and receptors within biological systems. They may exhibit:
The compound may affect multiple biochemical pathways leading to its diverse pharmacological effects. Factors such as pH and temperature can influence its activity .
The stability and reactivity of 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole are influenced by its structural features which allow it to participate in a variety of chemical transformations .
1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole has several scientific applications:
It serves as a building block for synthesizing more complex molecules.
The compound is being investigated for its potential:
It is utilized in the production of dyes and pigments due to its unique chemical properties .
Benzimidazole derivatives represent a privileged scaffold in heterocyclic chemistry, characterized by a fused benzene and imidazole ring system. These compounds exhibit remarkable chemical versatility and broad biological activities, positioning them as critical structural motifs in pharmaceutical, agricultural, and materials science research. The partially saturated variant 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole exemplifies the strategic modification of this core structure, where saturation of the benzene ring induces significant changes in electronic distribution and conformational flexibility. Unlike its planar aromatic counterparts, this tetrahydrobenzimidazole derivative adopts a non-planar geometry that profoundly influences its physicochemical behavior and intermolecular interactions [3]. Its synthesis and functionalization continue to enable explorations into selective modulation of biological targets and material properties, establishing its role as a valuable synthetic intermediate and pharmacophore.
Benzimidazoles are systematically classified based on their saturation state and ring fusion patterns. The fully aromatic 1H-benzimidazole features a planar, conjugated 10π-electron system that confers significant stability and distinct electronic properties. In contrast, tetrahydrobenzimidazoles such as 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole incorporate partial saturation (typically at the 4,5,6,7-positions), disrupting the aromaticity of the fused cyclohexene ring. This reduction generates a non-planar, puckered conformation that enhances sp³ character at the carbon atoms and introduces stereochemical complexity [3] [4].
The structural dichotomy between aromatic and saturated systems manifests in key physicochemical parameters:
Table 1: Structural and Electronic Properties of Benzimidazole Variants
Property | 1H-Benzoimidazole | 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole |
---|---|---|
Molecular Formula | C₇H₆N₂ | C₈H₁₂N₂ |
Molecular Weight (g/mol) | 118.14 | 136.19 |
Aromatic System | Fully aromatic | Non-aromatic fused cyclohexene ring |
Planarity | Planar | Non-planar (puckered) |
Dipole Moment (D) | ~3.5–4.0* | 4.00 [2] |
Key Functionalization Sites | C2, C5/C6, N1 | N1, C2, C5/C6, methyl substituent |
Note: Representative value for unsubstituted 1H-benzimidazole; precise measurement not in retrieved data.
N-substitution further diversifies this class. The 1-methyl group in the target compound introduces steric and electronic effects distinct from N-H benzimidazoles. Methylation eliminates N-H hydrogen bonding capability while increasing electron density at N1 through hyperconjugation. This modification substantially modulates acidity/basicity, lipophilicity, and molecular recognition properties compared to unmethylated analogs [4] [5].
The exploration of partially saturated benzimidazoles emerged from mid-20th-century efforts to modify pharmacologically active aromatic systems. Early synthetic routes focused on ring hydrogenation of benzimidazoles under catalytic conditions, though these often suffered from over-reduction or ring-opening side reactions. The development of regioselective cyclohexane-fused imidazole syntheses represented a significant advancement. A pivotal innovation involved condensing substituted cyclohexanones with methylated diamines, enabling controlled assembly of the 1-methyl-4,5,6,7-tetrahydrobenzimidazole core [4] [5].
Table 2: Historical Milestones in Tetrahydrobenzimidazole Chemistry
Time Period | Development | Significance |
---|---|---|
1950–1960s | Catalytic hydrogenation of benzimidazoles | Initial access to tetrahydro derivatives; limited by poor selectivity |
1970–1980s | Cyclohexanone-diamine cyclocondensation strategies | Enabled regiocontrolled synthesis of 1-substituted tetrahydrobenzimidazoles |
1990s | Discovery of BIMU8 (benzimidazolone derivative) | Validated pharmacological relevance of partially saturated scaffolds [3] |
2000s | Benomyl metabolite studies | Revealed ALDH2 inhibition via tetrahydrobenzimidazole intermediates [3] |
2010–Present | Commercial availability (e.g., CAS 1837-49-6) | Facilitated broad evaluation in materials and medicinal chemistry [5] |
Pharmaceutical interest intensified with discoveries such as BIMU8, a benzimidazolone derivative acting as a potent serotonin receptor modulator, and benomyl (a benzimidazole fungicide) whose metabolites exhibit selective aldehyde dehydrogenase inhibition. These findings underscored the biological relevance of the saturated scaffold, driving method refinement for compounds like 1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazole (CAS 1837-49-6), now commercially available at ≥95% purity for research applications [3] [5]. Computational analyses have further elucidated its properties, predicting a density of ~1.147 g/cm³ and boiling point near 305°C at atmospheric pressure [4].
The introduction of a methyl group at the N1 position exerts profound and multifaceted influences on benzimidazole chemistry:
Steric and Electronic Modulation: Methylation eliminates the N-H bond, reducing hydrogen bond donor capacity while enhancing the basicity of the imidazole nitrogen. The electron-donating effect (+I effect) of the methyl group elevates the HOMO energy, increasing nucleophilicity at N3 and C2. This electronic redistribution is evidenced experimentally by the compound’s dipole moment of 4.00 D, marginally higher than many N-H benzimidazoles (~3.5–4.0 D), indicating altered charge separation [2].
Conformational and Stability Effects: The 1-methyl group imposes slight steric congestion above/below the heterocyclic plane, influencing rotational freedom about the C4a-C8a bond in the fused ring system. This constraint can favor specific conformers during protein binding or supramolecular assembly. Furthermore, N-methylation enhances oxidative stability by preventing nitrosation or deprotonation pathways available to N-H analogs.
Biological Interactions: Methylation significantly modifies pharmacophore profiles. While eliminating N-H hydrogen bonding, it introduces hydrophobic interactions and may enhance membrane permeability. In agrochemical contexts, methylated derivatives like benomyl metabolites demonstrate targeted enzyme inhibition (e.g., ALDH2) attributable partly to the steric bulk and lipophilicity imparted by alkyl groups [3]. The methyl substituent also mitigates rapid metabolic N-demethylation observed in N-alkyl analogs with longer chains.
Table 3: Comparative Impact of 1-Methyl vs. N-H Substitution
Parameter | N-H Benzimidazole | 1-Methyl Benzimidazole |
---|---|---|
Hydrogen Bonding | Donor and acceptor | Acceptor only |
Lipophilicity (log P) | Lower (estimated) | Higher (by ~0.5–1.0 log unit) |
Metabolic Vulnerability | Susceptible to N-oxidation, glucuronidation | Resistant to N-oxidation; potential ω-oxidation of methyl |
Dipole Moment | Typically 3.5–4.0 D | 4.00 D [2] |
Synthetic Handle | N-H as directing group/protection site | Methyl group amenable to C-H activation |
These attributes collectively establish 1-methyltetrahydrobenzimidazole as a versatile building block. Its commercial availability (CAS 1837-49-6) facilitates derivatization at C2 (electrophilic substitution), the methyl group (radical halogenation), or the saturated ring (functionalization via enolates or dehydrogenation) [4] [5]. This synthetic flexibility underpins its utility across catalysis, medicinal chemistry, and materials science.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: